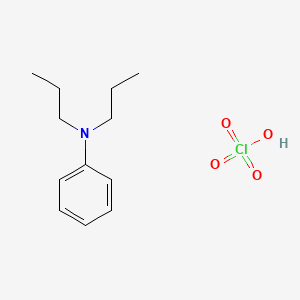
N,N-dipropylaniline;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropylaniline: is an organic compound with the molecular formula C12H19N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by propyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is a powerful oxidizing agent, especially at high temperatures, and is used in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions:
N,N-Dipropylaniline: can be synthesized by the alkylation of aniline with propyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and is carried out under reflux conditions.
Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid. The reaction is carried out in an aqueous medium, and the resulting perchloric acid is concentrated by distillation.
Industrial Production Methods:
N,N-Dipropylaniline: is produced industrially by the alkylation of aniline with propyl chloride in the presence of a catalyst such as aluminum chloride.
Perchloric acid: is produced on an industrial scale by the electrolysis of sodium chlorate solutions, followed by the concentration of the resulting perchloric acid.
化学反应分析
Types of Reactions:
Oxidation: N,N-Dipropylaniline can undergo oxidation reactions to form various oxidation products, including quinolines and other nitrogen-containing heterocycles.
Reduction: It can be reduced to form secondary amines.
Substitution: N,N-Dipropylaniline can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Major products include quinolines and other nitrogen-containing heterocycles.
Reduction: Major products include secondary amines.
Substitution: Major products include substituted aniline derivatives.
科学研究应用
Chemistry:
N,N-Dipropylaniline: is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Perchloric acid: is used as a reagent in analytical chemistry for the determination of various elements and compounds.
Biology:
N,N-Dipropylaniline: is used in the study of enzyme inhibition and as a model compound for studying the metabolism of aniline derivatives.
Perchloric acid: is used in the preparation of biological samples for analysis by removing proteins and other interfering substances.
Medicine:
N,N-Dipropylaniline: is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Perchloric acid: is used in the preparation of pharmaceutical formulations and as a reagent in various analytical methods.
Industry:
N,N-Dipropylaniline: is used in the production of dyes, pigments, and other industrial chemicals.
Perchloric acid: is used in the manufacture of explosives, rocket propellants, and other high-energy materials.
作用机制
N,N-Dipropylaniline: exerts its effects by interacting with various molecular targets, including enzymes and receptors. The propyl groups on the nitrogen atom increase the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The exact mechanism of action depends on the specific application and target molecule.
Perchloric acid: acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. It can donate oxygen atoms to other molecules, leading to the formation of various oxidation products. The high reactivity of perchloric acid is due to the presence of the highly electronegative chlorine atom and the strong O-H bond in the molecule.
相似化合物的比较
N,N-Diethylaniline: Similar to N,N-dipropylaniline but with ethyl groups instead of propyl groups. It is used in the synthesis of dyes and pharmaceuticals.
N,N-Dimethylaniline: Similar to N,N-dipropylaniline but with methyl groups instead of propyl groups. It is used as an intermediate in the synthesis of various organic compounds.
Aniline: The parent compound of N,N-dipropylaniline, used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Uniqueness: N,N-Dipropylaniline is unique due to the presence of propyl groups on the nitrogen atom, which increases its lipophilicity and alters its reactivity compared to other aniline derivatives. This makes it useful in specific applications where increased lipophilicity and altered reactivity are desired.
Perchloric acid: is unique due to its strong oxidizing power and high reactivity, making it suitable for use in various chemical reactions and industrial processes where strong oxidation is required.
属性
CAS 编号 |
59164-50-0 |
|---|---|
分子式 |
C12H20ClNO4 |
分子量 |
277.74 g/mol |
IUPAC 名称 |
N,N-dipropylaniline;perchloric acid |
InChI |
InChI=1S/C12H19N.ClHO4/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;2-1(3,4)5/h5-9H,3-4,10-11H2,1-2H3;(H,2,3,4,5) |
InChI 键 |
DAZDTVKEGYRJGU-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
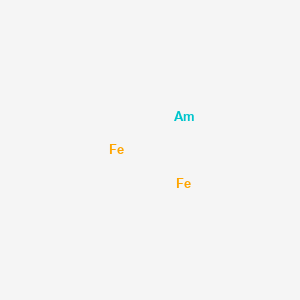
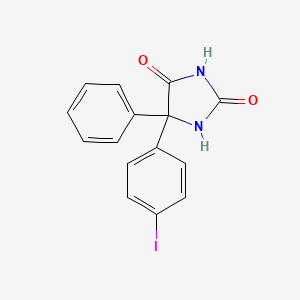
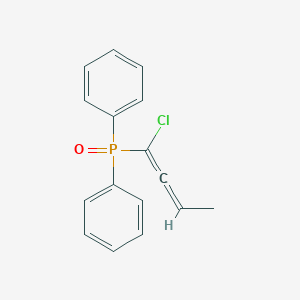
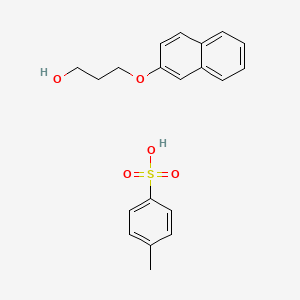
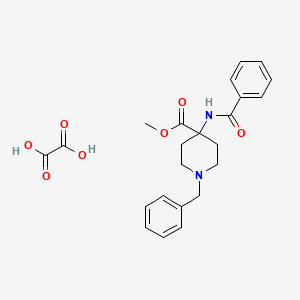
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

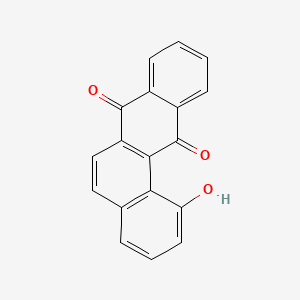
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
